

A Technical Guide to the Spectral Analysis of Sanggenon K

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Sanggenon K
Cat. No.: B3030092

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectral data for **Sanggenon K**, a prenylated flavonoid isolated from *Morus* species. While a complete, publicly available, and fully assigned high-resolution NMR dataset for **Sanggenon K** is not readily available in the reviewed literature, this document compiles the known mass spectrometry data and provides expected Nuclear Magnetic Resonance (NMR) characteristics based on its structure and data from closely related compounds. Detailed experimental protocols for the isolation and spectroscopic analysis of such compounds are also presented to aid researchers in their work.

Mass Spectrometry (MS) Data

High-Resolution Mass Spectrometry (HRMS) is essential for determining the elemental composition of an unknown compound. For **Sanggenon K**, the molecular formula and mass have been established.

Table 1: Mass Spectrometry Data for **Sanggenon K**

Property	Value	Source
Molecular Formula	C ₃₀ H ₃₂ O ₆	[1]
Molecular Weight	488.6 g/mol	[1]
Exact Mass	488.21988874 Da	[1]

The following protocol is a representative method for the analysis of **Sanggenon K** and related flavonoids.

- Chromatographic Separation: Liquid chromatography is performed using a reversed-phase C18 column. A gradient elution is employed with a mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). The gradient is typically run from a low to a high concentration of Solvent B over 30-40 minutes to separate compounds in a complex plant extract.
- Mass Spectrometry: An electrospray ionization (ESI) source is commonly used, operating in both positive and negative ion modes to obtain comprehensive data.
 - Full Scan MS: High-resolution full scan MS data is acquired to determine the accurate mass and subsequently the molecular formula of the parent ion.
 - Tandem MS (MS/MS): To obtain structural information, the parent ion of **Sanggenon K** ($[M+H]^+$ or $[M-H]^-$) is selected and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern provides insights into the compound's structure. Common fragmentation pathways for prenylated flavonoids include retro-Diels-Alder (RDA) reactions in the C-ring and losses of the isoprenyl side chains.

Nuclear Magnetic Resonance (NMR) Spectral Data

The structure of **Sanggenon K** and its relatives are typically elucidated using a combination of 1D (^1H , ^{13}C) and 2D (COSY, HSQC, HMBC) NMR experiments[2][3]. While specific, assigned data for **Sanggenon K** is sparse in the literature, the following tables summarize the expected chemical shift ranges for the key structural components of **Sanggenon K**.

Table 2: Expected ^1H NMR Chemical Shifts for **Sanggenon K**

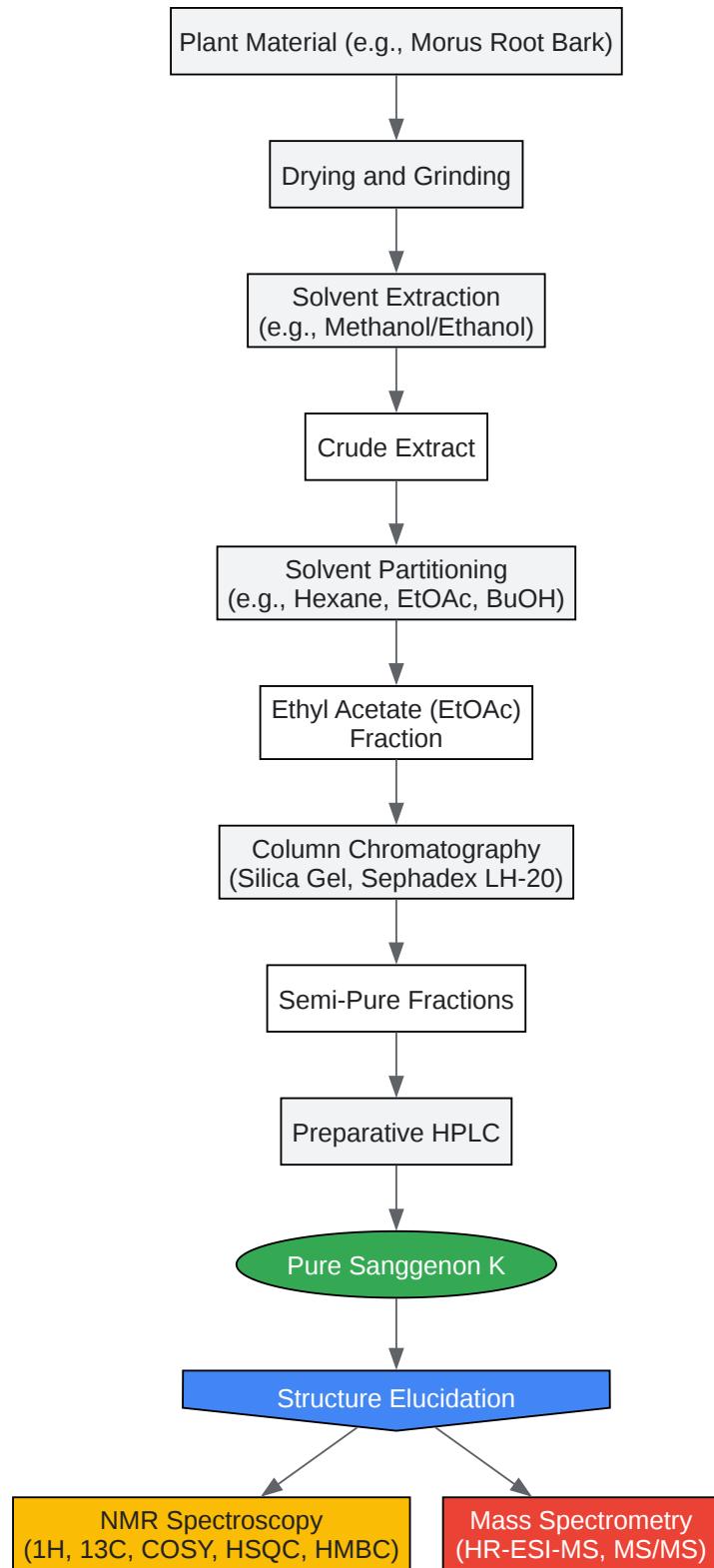
Proton Type	Expected Chemical Shift (δ , ppm)	Multiplicity
Aromatic Protons (Ring A, B)	5.8 - 7.5	s, d, dd
Flavone H-2'	~7.0	s
Flavone H-6, H-8	5.8 - 6.5	d
Prenyl Vinyl Proton	~5.2	t
Prenyl Methylene Protons	~3.2	d
Prenyl Methyl Protons	1.6 - 1.8	s
Chromene Vinyl Protons	5.5 - 6.7	d
Hydroxyl Protons	9.0 - 13.0	br s

Note: Chemical shifts are approximate and can vary based on solvent and instrument frequency.

Table 3: Expected ^{13}C NMR Chemical Shifts for **Sanggenon K**

Carbon Type	Expected Chemical Shift (δ , ppm)
Carbonyl (C-4)	180 - 185
Aromatic/Olefinic Carbons	95 - 165
Oxygenated Aromatic Carbons	155 - 165
Quaternary Aromatic Carbons	100 - 130
Prenyl/Chromene Carbons	20 - 135
Methyl Carbons	18 - 26

Note: Chemical shifts are approximate and can vary based on solvent and instrument frequency.


The following is a general protocol for obtaining NMR spectra of isoprenylated flavonoids.

- Sample Preparation: 5-10 mg of the purified compound is dissolved in 0.5 mL of a deuterated solvent, commonly methanol-d₄ (CD₃OD) or DMSO-d₆. Tetramethylsilane (TMS) is used as an internal standard.
- Instrumentation: NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher for protons.
- 1D NMR: Standard ¹H and ¹³C{¹H} spectra are acquired.
- 2D NMR: To facilitate complete and unambiguous signal assignment, a suite of 2D NMR experiments is performed:
 - COSY (Correlation Spectroscopy): To identify proton-proton spin coupling networks.
 - HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
 - HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assembling the molecular structure.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the isolation and structural elucidation of a natural product like **Sanggenon K** from a plant source.

Workflow for Isolation and Structure Elucidation of Sanggenon K

[Click to download full resolution via product page](#)

Caption: General workflow for the isolation and structural analysis of **Sanggenon K**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Sanggenone K | C₃₀H₃₂O₆ | CID 44258299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Three New Isoprenylated Flavonoids from the Root Bark of *Morus alba* - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Technical Guide to the Spectral Analysis of Sanggenon K]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3030092#spectral-data-for-sanggenon-k-nmr-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

